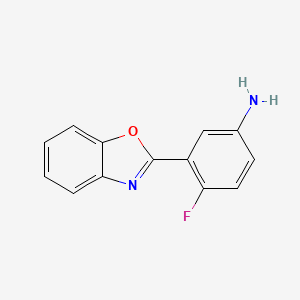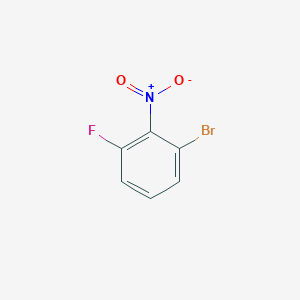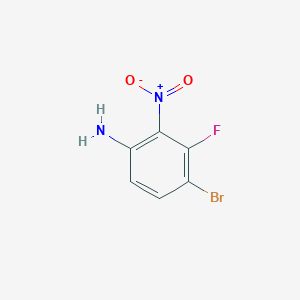![molecular formula C17H18O2 B1273266 3-[4-(4-Methylphenyl)phenoxy]butan-2-one CAS No. 449737-08-0](/img/structure/B1273266.png)
3-[4-(4-Methylphenyl)phenoxy]butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(4-Methylphenyl)phenoxy]butan-2-one is a synthetic compound known for its psychoactive properties. It is a potent agonist of the cannabinoid receptors, which play a crucial role in regulating various physiological processes in the body.
Méthodes De Préparation
The synthesis of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one involves several steps. The primary synthetic route includes the reaction of 4-methylphenyl with phenoxybutanone under controlled conditions. The reaction conditions typically involve the use of catalysts and solvents to facilitate the reaction and achieve high yields . Industrial production methods often employ large-scale reactors and optimized reaction conditions to ensure consistency and efficiency in the production process.
Analyse Des Réactions Chimiques
3-[4-(4-Methylphenyl)phenoxy]butan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
3-[4-(4-Methylphenyl)phenoxy]butan-2-one has several scientific research applications, including:
Chemistry: It is used as a model compound to study reaction mechanisms and kinetics.
Biology: It is used to investigate the role of cannabinoid receptors in various physiological processes.
Medicine: It has potential therapeutic applications in the treatment of conditions such as chronic pain and inflammation.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The compound exerts its effects by binding to cannabinoid receptors in the body. These receptors are part of the endocannabinoid system, which regulates various physiological processes such as pain, mood, and appetite. The binding of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one to these receptors activates signaling pathways that lead to its physiological effects .
Comparaison Avec Des Composés Similaires
3-[4-(4-Methylphenyl)phenoxy]butan-2-one is similar to other synthetic cannabinoids, such as JWH-018 and AM-2201. it is unique in its specific chemical structure, which contributes to its distinct pharmacological profile. Similar compounds include:
JWH-018: Another synthetic cannabinoid with a different chemical structure but similar effects.
AM-2201: A synthetic cannabinoid with a similar mechanism of action but different potency and duration of effects.
Propriétés
IUPAC Name |
3-[4-(4-methylphenyl)phenoxy]butan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-12-4-6-15(7-5-12)16-8-10-17(11-9-16)19-14(3)13(2)18/h4-11,14H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGMPPFPANVKLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(C)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383130 |
Source


|
| Record name | 3-[4-(4-methylphenyl)phenoxy]butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
449737-08-0 |
Source


|
| Record name | 3-[4-(4-methylphenyl)phenoxy]butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

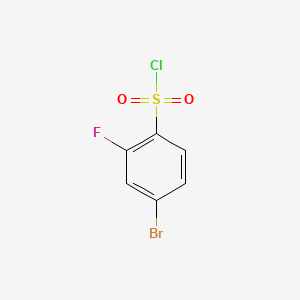
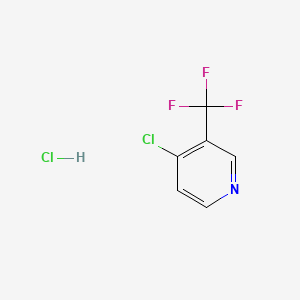
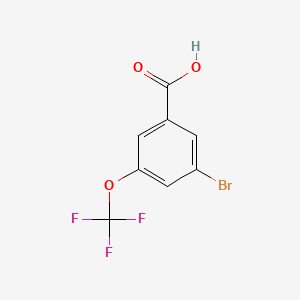


![2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carboxylic acid](/img/structure/B1273192.png)
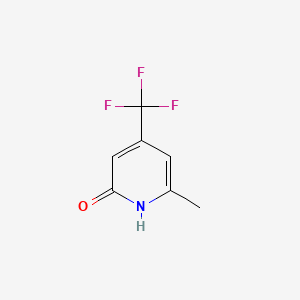
![1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanone](/img/structure/B1273200.png)
